7-Quinolinemethanol

Übersicht

Beschreibung

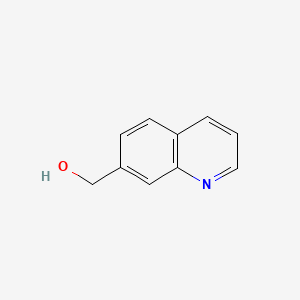

7-Quinolinemethanol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Quinolin-7-ylmethanol, also known as 7-Quinolinemethanol, is a quinoline derivative. Quinoline derivatives are known to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolin-7-ylmethanol, like other quinolones, interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process essential for bacterial DNA replication, leading to cell death .

Biochemical Pathways

The action of Quinolin-7-ylmethanol affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the relaxation and separation of supercoiled DNA, which is a critical step in DNA replication . This disruption of the DNA replication pathway leads to cell death .

Pharmacokinetics

These properties are attributed to their lipophilicity and low degree of plasma protein binding . .

Result of Action

The primary result of Quinolin-7-ylmethanol’s action is the inhibition of bacterial growth and proliferation. By interfering with the DNA replication process, it causes bacterial cell death . This makes Quinolin-7-ylmethanol and other quinolones potent antimicrobial agents.

Action Environment

The efficacy and stability of Quinolin-7-ylmethanol, like other quinolones, can be influenced by various environmental factors. For instance, the presence of metal ions such as magnesium and aluminum can reduce the oral bioavailability of quinolones . Additionally, the pH of the environment can affect the ionization state of Quinolin-7-ylmethanol, potentially impacting its absorption and distribution

Biologische Aktivität

7-Quinolinemethanol, a derivative of quinoline, has garnered attention in pharmacological research due to its diverse biological activities. This compound is particularly noted for its potential as an anticancer agent, antimalarial drug, and its effects on various cellular processes. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its quinoline ring structure with a hydroxymethyl group at the 7-position. This configuration is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, one study demonstrated that quinoline derivatives exhibit significant cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 25.3 | Tubulin inhibition |

| 7e | A2780 | 15.0 | Induces apoptosis |

| 7f | MCF-7/MX | 20.5 | Cell cycle arrest at G2/M phase |

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been extensively studied. For example, compounds like WR030090 (a quinolinyl methanol) have shown promising results in treating Plasmodium falciparum infections, achieving cure rates exceeding 88% in clinical trials . The mechanism involves interference with the parasite's metabolic processes.

Case Study: WR030090

A field trial conducted by the U.S. Army Medical Center indicated that WR030090 was better tolerated than traditional treatments such as quinine, highlighting its potential as a safer alternative for malaria treatment .

The biological activities of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Compounds derived from quinoline disrupt microtubule dynamics, which is essential for cell division.

- Apoptosis Induction : These compounds trigger programmed cell death pathways in cancer cells.

- Antimalarial Action : They interfere with the metabolic pathways of malaria parasites.

Structure-Activity Relationship (SAR)

Research into the SAR of quinoline derivatives has revealed that modifications to the quinoline structure can significantly enhance biological activity. For instance, the introduction of various substituents at different positions on the quinoline ring can improve potency against specific targets while reducing toxicity to normal cells .

Eigenschaften

IUPAC Name |

quinolin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBFCMDRBOXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193016 | |

| Record name | 7-Quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39982-49-5 | |

| Record name | 7-Quinolinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039982495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Quinolinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Quinolinemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN43ZM8Z3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural characteristic investigated in the study "Potential antimalarials. V. 2-p-Chlorophenyl-7-quinolinemethanols." and its significance?

A1: The study focuses on a series of 2-p-chlorophenyl-7-quinolinemethanols. [] This means a phenyl group with a chlorine atom at the para position is attached to the 2nd position of the quinoline ring, which also has a methanol group at the 7th position. While the abstract doesn't delve into specific mechanisms, this structural information suggests researchers were interested in understanding how these specific modifications to the quinoline scaffold affected the compound's antimalarial activity. This is a common strategy in medicinal chemistry to optimize the potency and selectivity of drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.